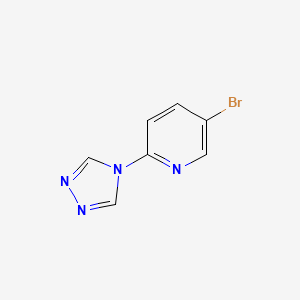

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine

Overview

Description

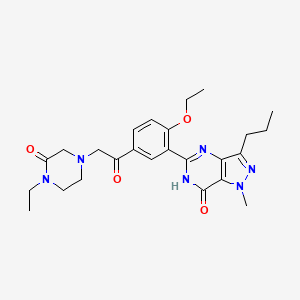

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is an organic compound . It is also known as BTP.

Synthesis Analysis

A series of new 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products ‘pyrimidinylthio pyrimidotriazolothiadiazines’ were designed, synthesized, and evaluated as potential inhibitors of 15-lipo-oxygenase (15-LO) .Molecular Structure Analysis

The molecular weight of 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is 225.05 . The Inchi Code is 1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H .Chemical Reactions Analysis

1,2,4-Triazoles are very stable compounds and are difficult to cleave . They act as important pharmacophores by interacting with the biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Physical And Chemical Properties Analysis

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is a solid at room temperature .Scientific Research Applications

Catalysis

The compound 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine has been noted for its potential use in catalysis. Ligands with triazole rings, such as this compound, can bind to a wide range of metals and facilitate catalytic reactions. This can be particularly useful in organic synthesis and industrial processes where catalysts are required to accelerate chemical reactions without being consumed .

Enzyme Inhibition

Another application of this compound is in enzyme inhibition. The triazole ring can interact with enzymes, potentially inhibiting their activity. This property is valuable in the development of new pharmaceuticals where enzyme inhibition is a key mechanism of action .

Photochemistry

The compound’s structure suggests potential applications in photochemistry, where it could be involved in light-induced chemical reactions. This could be useful for developing new materials with specific light-absorption properties or for use in solar energy conversion .

Molecular Logic

In the field of molecular logic, 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine could be used to create molecular switches or gates that respond to chemical stimuli. This has implications for the development of molecular computers and advanced nanotechnology .

Materials Science

Due to its structural properties, this compound could be incorporated into polymers, dendrimers, and gels to enhance their functionality or to impart new properties. This is particularly relevant in the creation of advanced materials with specific desired characteristics .

Synthetic Organic Chemistry

The reactivity insights provided by this compound can aid synthetic organic chemists in designing and developing new materials involving 1,2,4-triazole systems. It serves as a building block for complex molecules with diverse applications .

Therapeutic Potential

Compounds containing imidazole and triazole rings have been studied for their therapeutic potential. While specific research on 5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine is not detailed in the search results, related compounds have shown promise in various therapeutic applications which could be an area of future research for this compound as well .

RSC - The btp binding motif MDPI - Structural Analysis and Reactivity Insights BMC Chemistry - Synthesis and therapeutic potential

Future Directions

properties

IUPAC Name |

5-bromo-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN4/c8-6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFAKAACQQCDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)N2C=NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650994 | |

| Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4H-1,2,4-triazol-4-YL)pyridine | |

CAS RN |

959240-99-4 | |

| Record name | 5-Bromo-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)

![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)

![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1437431.png)

![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)

![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)

![6-Phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B1437441.png)